molecular formula C25H38N2O2S B13787623 17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol CAS No. 96687-24-0

17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol

Cat. No.: B13787623
CAS No.: 96687-24-0
M. Wt: 430.6 g/mol
InChI Key: BRTIEGAEDSTNID-HIYRCXEDSA-N
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Description

“17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” is a synthetic compound that belongs to the class of androstane derivatives. These compounds are often studied for their potential biological activities, including hormonal and anti-inflammatory effects. The unique structure of this compound, which includes a thiazole ring and an isopropylamino group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a suitable androstane derivative.

    Thiazole Ring Introduction: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Isopropylamino Group Addition: The isopropylamino group can be added via nucleophilic substitution using isopropylamine.

    Final Steps: The final steps may involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

“17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or hormonal activities.

    Industry: May be used in the development of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Androstane Derivatives: Compounds like androstenedione and testosterone share a similar core structure.

    Thiazole-Containing Compounds: Thiazole derivatives such as thiamine (vitamin B1) have similar ring structures.

Uniqueness

The uniqueness of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” lies in its combination of an androstane core with a thiazole ring and an isopropylamino group. This unique structure may confer distinct biological activities and pharmacological properties.

Properties

CAS No.

96687-24-0

Molecular Formula

C25H38N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C25H38N2O2S/c1-15(2)26-22-27-21(14-30-22)25(29)12-9-20-18-6-5-16-13-17(28)7-10-23(16,3)19(18)8-11-24(20,25)4/h13-15,17-20,28-29H,5-12H2,1-4H3,(H,26,27)/t17-,18+,19-,20-,23-,24-,25-/m0/s1

InChI Key

BRTIEGAEDSTNID-HIYRCXEDSA-N

Isomeric SMILES

CC(C)NC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C[C@H](CC[C@]45C)O)C)O

Canonical SMILES

CC(C)NC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(CCC45C)O)C)O

Origin of Product

United States

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